molecular formula C10H10BrNO B3212162 1-(3-Bromophenyl)pyrrolidin-3-one CAS No. 1096881-40-1

1-(3-Bromophenyl)pyrrolidin-3-one

Cat. No. B3212162
CAS RN: 1096881-40-1
M. Wt: 240.1 g/mol
InChI Key: HGFDCWZZKOGGKT-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)pyrrolidin-3-one is a chemical compound with the molecular formula C10H10BrNO . It is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of this compound involves several steps, including the use of 1-phenylpiperidine as the model substrate . The reaction conditions for the formation of pyrrolidin-2-ones were optimized using this substrate . The process involves the use of Cu (OAc)2, KI, and Oxone in CH3CN under O2 at 80 °C for 12 hours .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring attached to a bromophenyl group . The InChI code for this compound is 1S/C10H10BrNO/c11-8-2-1-3-9(6-8)12-5-4-10(13)7-12/h1-3,6H,4-5,7H2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and require careful control of conditions . The compound is sensitive to various factors, including temperature and the presence of other chemicals .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.1 . It is a powder at room temperature .

Scientific Research Applications

Conformational Analysis and Structural Insights

Research on closely related compounds to 1-(3-Bromophenyl)pyrrolidin-3-one, such as 1-(2-bromophenyl)pyrrolidin-2-one, reveals significant insights into their conformational behaviors and structural characteristics. Ultraviolet (UV) data suggest that these compounds exhibit substantial non-planarity in solution, a feature also observed in solid-state through crystal structure studies. For instance, a dihedral angle of 72° between the phenyl and five-membered rings in γ-lactam is reported, highlighting the non-coplanar arrangement of these molecules, which could influence their reactivity and interaction with biological targets (Fujiwara, Varley, & van der Veen, 1977).

Synthesis and Biological Activities

The synthesis and exploration of biological activities of derivatives of pyrrolidinones, including structures similar to this compound, have been a subject of interest. For example, the synthesis of biologically active natural bromophenols and their derivatives, including pyrrolidin-2-one derivatives, has been documented. These molecules have shown potent antioxidant activities and have been tested against cholinergic enzymes, indicating their potential for therapeutic applications (Rezai, Bayrak, Taslimi, Gülçin, & Menzek, 2018).

Luminescent Polymers Incorporation

Research into the incorporation of pyrrolidinone structures into polymers has shown the creation of highly luminescent polymers. These studies involve the synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which could potentially include derivatives of this compound, leading to materials with strong fluorescence and high quantum yields. This research indicates the application of such compounds in the development of new materials with desirable optical properties (Zhang & Tieke, 2008).

Enantioselective Synthesis and Potential Therapeutic Applications

Enantiomerically pure derivatives of pyrrolidine have been synthesized with high enantiomeric excess, demonstrating the potential for antithrombin activity. This includes the synthesis of pyrrolidine derivatives such as 4-(tert-butyl) 2-methyl 5-(4-bromophenyl)-pyrrolidine-2,4-dicarboxylate, showcasing the relevance of bromophenylpyrrolidinone structures in medicinal chemistry and their potential application in developing therapeutics with antithrombin properties (Ayan, Dogan, Ivantcova, Datsuk, Shulga, Chupakhin, Zabolotnev, & Kudryavtsev, 2013).

Mechanism of Action

While the exact mechanism of action of 1-(3-Bromophenyl)pyrrolidin-3-one is not fully understood, it is known that the pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Safety and Hazards

The safety data sheet for 1-(3-Bromophenyl)pyrrolidin-3-one indicates that it should be handled with care . It is recommended to avoid dust formation, ingestion, and inhalation . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

1-(3-bromophenyl)pyrrolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-2-1-3-9(6-8)12-5-4-10(13)7-12/h1-3,6H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFDCWZZKOGGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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